ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 445266-56-8
VCID: VC21480377
InChI: InChI=1S/C21H24FNO5/c1-5-27-20(25)18-16(12-8-11(26-4)6-7-13(12)22)17-14(24)9-21(2,3)10-15(17)28-19(18)23/h6-8,16H,5,9-10,23H2,1-4H3
SMILES: CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)F)C(=O)CC(C2)(C)C)N
Molecular Formula: C21H24FNO5
Molecular Weight: 389.4g/mol

ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

CAS No.: 445266-56-8

Cat. No.: VC21480377

Molecular Formula: C21H24FNO5

Molecular Weight: 389.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate - 445266-56-8

Specification

CAS No. 445266-56-8
Molecular Formula C21H24FNO5
Molecular Weight 389.4g/mol
IUPAC Name ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Standard InChI InChI=1S/C21H24FNO5/c1-5-27-20(25)18-16(12-8-11(26-4)6-7-13(12)22)17-14(24)9-21(2,3)10-15(17)28-19(18)23/h6-8,16H,5,9-10,23H2,1-4H3
Standard InChI Key WEBSGQILGMVCPM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)F)C(=O)CC(C2)(C)C)N
Canonical SMILES CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)F)C(=O)CC(C2)(C)C)N

Introduction

Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with diverse applications in medicinal chemistry and material science. Its molecular formula is C21H24FNO5, and it has a molecular weight of 389.4 g/mol . This compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its molecular structure.

Synthesis

The synthesis of ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-component reactions (MCRs). A common synthetic route includes the reaction of malononitrile, an aldehyde, and dimedone under solvent-free conditions, often catalyzed by magnetic nano-catalysts.

Medicinal Applications

  • Antitumor Activity: The compound may inhibit specific enzymes associated with cell proliferation pathways.

  • Anti-inflammatory and Antimicrobial Properties: Useful in biological studies for developing therapeutic agents.

Industrial Applications

  • Dyes and Semiconductors: Utilized due to its unique chemical structure.

Research Findings

PropertyValueReference
Molecular Weight389.4 g/mol
XLogP3-AA3.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5

The compound's biological activity is primarily attributed to its ability to modulate enzyme and receptor activity. Its potential therapeutic applications include antitumor and anti-inflammatory activities.

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